![molecular formula C16H13NOS3 B2761593 (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 301305-41-9](/img/structure/B2761593.png)
(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as DMPT, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. DMPT is a thioamide derivative of thiazolidinone and has been synthesized using various methods.
Scientific Research Applications
Synthetic Methodology and C–N Bond Formation
The compound’s synthesis involves an intriguing method for creating C–N bonds. Researchers have designed a general, inexpensive, and versatile approach using an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone is obtained. Interestingly, in the absence of sulfur, quinoxaline is formed in 1,4-dioxane. This method allows for the preparation of a wide range of quinoxalines and (1H-benzo [d]imidazol-2-yl) (phenyl)methanones under mild conditions .
properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c1-10-5-3-7-13(11(10)2)17-15(18)14(21-16(17)19)9-12-6-4-8-20-12/h3-9H,1-2H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWWULVMXQOKS-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one |
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